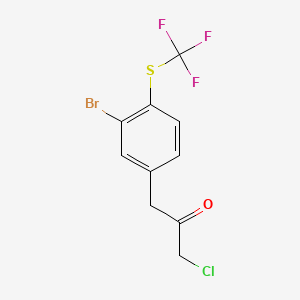

1-(3-Bromo-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Description

1-(3-Bromo-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing a bromine atom at the meta-position and a trifluoromethylthio (-SCF₃) group at the para-position. The trifluoromethylthio substituent is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties and reactivity. This structural motif is commonly explored in medicinal chemistry and materials science due to the combined effects of halogenation and sulfur-containing functional groups, which enhance stability and modulate intermolecular interactions .

Synthesis of such compounds typically involves halogenation or nucleophilic substitution reactions. For example, bromination of aromatic precursors (as seen in ) or coupling reactions with thiourea derivatives (as in ) are standard methods.

Properties

Molecular Formula |

C10H7BrClF3OS |

|---|---|

Molecular Weight |

347.58 g/mol |

IUPAC Name |

1-[3-bromo-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H7BrClF3OS/c11-8-4-6(3-7(16)5-12)1-2-9(8)17-10(13,14)15/h1-2,4H,3,5H2 |

InChI Key |

AUBIYKRXDGASPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CCl)Br)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable aromatic compound followed by the introduction of the trifluoromethylthio group. The final step usually involves the chlorination of the propan-2-one moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-Bromo-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the trifluoromethylthio group, can interact with various enzymes and receptors, potentially altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison of Halogenated Aromatic Ketones

Key Comparative Insights

Electronic Effects: The trifluoromethylthio group in the target compound exerts stronger electron-withdrawing effects compared to thiourea () or methyl groups (), increasing electrophilicity at the ketone moiety. This enhances reactivity in nucleophilic additions or cross-coupling reactions . Bromine at the meta-position (target compound) vs.

Steric and Conformational Features: The propan-2-one chain in the target compound allows for greater conformational flexibility compared to rigid enone systems () or planar thiourea derivatives (). This flexibility may influence binding interactions in biological systems .

Crystallographic and Hydrogen-Bonding Patterns: Compounds like 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea () exhibit intramolecular N–H⋯O and C–H⋯S hydrogen bonds, stabilizing their crystal lattices. In contrast, the target compound’s -SCF₃ group may participate in weaker C–F⋯H interactions, leading to distinct packing motifs . Dihedral angles between aromatic rings and functional groups (e.g., 9.55° in vs. 82.62° in analogs) highlight how substituent positioning affects molecular planarity and intermolecular interactions .

Synthetic Considerations: The target compound’s synthesis likely parallels methods in (bromination of ketones) but requires specialized reagents for introducing -SCF₃, such as trifluoromethylthiolation agents. Compared to sydnone-containing compounds (), the absence of a heterocyclic ring simplifies synthesis but reduces polarity, impacting solubility .

Biological Activity

1-(3-Bromo-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, with the CAS number 1804146-87-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by relevant research findings and data tables.

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not specified |

Synthesis Methods

The synthesis of 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves several steps, including halogenation and condensation reactions. Specific methodologies may vary, but a common approach includes:

- Halogenation : Introducing bromine and chlorine into the aromatic system.

- Condensation : Reacting the halogenated compounds with appropriate carbonyl precursors.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one exhibit significant antimicrobial activities. For example, studies have shown that halogenated phenyl compounds can inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several halogenated compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs to 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. The findings revealed that 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one exhibited selective cytotoxicity against specific cancer types, with IC50 values indicating effective cell growth inhibition at low concentrations.

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of DNA Synthesis : Compounds with halogen substitutions can intercalate into DNA, disrupting replication.

- Enzyme Inhibition : The trifluoromethylthio group may interact with key enzymes involved in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.